molecular formula C3H2N2O2S B159308 2-Nitrothiazole CAS No. 1606-76-4

2-Nitrothiazole

Cat. No.: B159308
CAS No.: 1606-76-4
M. Wt: 130.13 g/mol
InChI Key: ALNUOSXDMYFQNQ-UHFFFAOYSA-N
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Description

2-Nitrothiazole is a heterocyclic compound containing a thiazole ring with a nitro group attached to it. This compound is known for its significant biological activities and is used in various scientific research applications. The presence of both the nitro and thiazole groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitrothiazole typically involves the halogenation of N,N-dialkyl-2-nitro-etheneamine, followed by a reaction with thiourea, and subsequent treatment with water . This method avoids hazardous nitration and rearrangement procedures, making it safer for industrial production.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using the same synthetic route. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of halogenating agents and thiourea in a controlled environment helps in achieving consistent results.

Chemical Reactions Analysis

Types of Reactions: 2-Nitrothiazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents.

    Substitution: The thiazole ring can undergo substitution reactions, particularly at the positions adjacent to the nitro group.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: Electrophilic or nucleophilic reagents depending on the desired substitution.

Major Products Formed:

    Oxidation: Formation of nitroso or other oxidized derivatives.

    Reduction: Formation of 2-amino-5-nitrothiazole.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

2-Nitrothiazole has a wide range of applications in scientific research, including:

Mechanism of Action

2-Nitrothiazole can be compared with other nitroheterocyclic compounds such as nitroimidazoles and nitrofurans:

Uniqueness: this compound is unique due to the presence of the thiazole ring, which imparts distinct chemical properties and reactivity compared to other nitroheterocycles. This uniqueness makes it valuable in various scientific and industrial applications.

Comparison with Similar Compounds

  • Nitroimidazoles (e.g., metronidazole)
  • Nitrofurans (e.g., nitrofurantoin)
  • Other nitrothiazole derivatives (e.g., nitazoxanide)

Properties

IUPAC Name

2-nitro-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2N2O2S/c6-5(7)3-4-1-2-8-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALNUOSXDMYFQNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3073268
Record name Thiazole, 2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3073268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1606-76-4
Record name 2-Nitrothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1606-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiazole, 2-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001606764
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-NITROTHIAZOLE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=355043
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Thiazole, 2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3073268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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